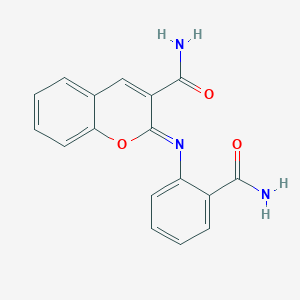

2-(2-Carbamoylphenyl)iminochromene-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

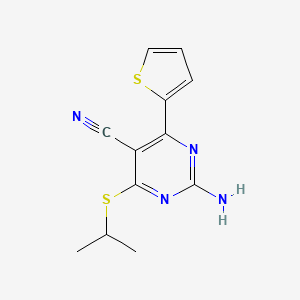

The molecular structure of “2-(2-Carbamoylphenyl)iminochromene-3-carboxamide” is complex, containing a total of 35 bonds, including 24 non-H bonds, 16 multiple bonds, 2 rotatable bonds, 3 double bonds, 1 triple bond, 12 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 1 primary amide (aliphatic), 1 nitrile (aromatic) and 1 ether (aromatic) .Wissenschaftliche Forschungsanwendungen

Synthesis of Biologically Active Compounds :

- A study by Wardakhan, Elmegeed, and Manhi (2005) described the synthesis of a series of annulated products, including derivatives of 2-Aminothiophene-3-carboxamide, which have pharmaceutical interest, particularly for their antimicrobial activity against bacteria (Wardakhan, Elmegeed, & Manhi, 2005).

Fluorescent Probes for Cellular Imaging :

- Guo et al. (2011) developed cell-permeable iminocoumarine-based fluorescent dyes, which are derivatives of 2-iminocoumarin-3-carboxamide. These fluorescent probes can selectively stain organelles in living cells, demonstrating their utility in biological imaging (Guo et al., 2011).

Inhibition of Dynamin GTPase Activity :

- Hill et al. (2010) reported the synthesis of iminochromene libraries as potential inhibitors of dynamin GTPase. Their study found several compounds, including derivatives of 2-iminochromene-3-carboxamide, to be effective in inhibiting dynamin I and II GTPase activities, which are crucial for endocytosis processes (Hill et al., 2010).

Antimicrobial Activities :

- Zhuravel et al. (2005) synthesized novel 2-imino-5-hydroxymethyl-8-methyl-2H-pyrano[2,3-c]pyridine-3-(N-aryl) carboxamides, showing significant activity against bacterial or fungal strains. This study highlights the antimicrobial potential of compounds related to 2-iminocoumarin-3-carboxamide (Zhuravel et al., 2005).

Chemical Rearrangements and Synthesis Methods :

- O'callaghan, Mcmurry, and O'Brien (1998) investigated the isomerization behavior of benzopyran-2-imines in different solvents, contributing to the understanding of the chemical properties of compounds like 2-iminocoumarin-3-carboxamide (O'callaghan, Mcmurry, & O'Brien, 1998).

Zukünftige Richtungen

The future directions for research on “2-(2-Carbamoylphenyl)iminochromene-3-carboxamide” could include further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential biological activities could be explored, given the known activities of structurally similar compounds .

Wirkmechanismus

Target of Action

Similar compounds have been found to inhibit akr 1 b 10, a protein that plays a significant role in various types of cancers .

Mode of Action

It is suggested that similar compounds may interact with their targets through critical hydrogen-bonding interactions .

Biochemical Pathways

Similar compounds have been found to exhibit cytotoxic activity, suggesting they may affect pathways related to cell growth and proliferation .

Result of Action

Similar compounds have demonstrated potent inhibitory activity against certain cell lines, suggesting they may induce cell death or inhibit cell growth .

Eigenschaften

IUPAC Name |

2-(2-carbamoylphenyl)iminochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O3/c18-15(21)11-6-2-3-7-13(11)20-17-12(16(19)22)9-10-5-1-4-8-14(10)23-17/h1-9H,(H2,18,21)(H2,19,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQCPRNHLKDEOIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=NC3=CC=CC=C3C(=O)N)O2)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,4-difluoro-N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2725685.png)

![2-Imino-2',4-dioxo-1',2'-dihydrospiro[3-azabicyclo[3.1.0]hexane-6,3'-indole]-1,5-dicarbonitrile](/img/structure/B2725689.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(benzo[d]oxazol-2-ylthio)acetamide](/img/structure/B2725690.png)

![N-(5-Oxaspiro[3.5]nonan-8-yl)-3-(prop-2-enoylamino)propanamide](/img/structure/B2725693.png)

![N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-4-methoxybenzamide](/img/structure/B2725694.png)

![3-[(4-chlorophenyl)methyl]-N-{3-[ethyl(3-methylphenyl)amino]propyl}-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2725695.png)